molecular formula C8H15NO4S B2727947 1-(Ethylsulfonyl)piperidine-3-carboxylic acid CAS No. 702695-86-1

1-(Ethylsulfonyl)piperidine-3-carboxylic acid

Cat. No.: B2727947
CAS No.: 702695-86-1
M. Wt: 221.27
InChI Key: YZHIQGPZSGQQQP-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)piperidine-3-carboxylic acid (CAS 702695-86-1) is a piperidine derivative featuring an ethylsulfonyl group at the 1-position and a carboxylic acid at the 3-position of the piperidine ring. The ethylsulfonyl moiety imparts strong electron-withdrawing properties, enhancing the compound's hydrogen-bonding capacity and polarity.

Properties

IUPAC Name

1-ethylsulfonylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-2-14(12,13)9-5-3-4-7(6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHIQGPZSGQQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Piperidine-3-carboxylic acid reacts with ethylsulfonyl chloride in anhydrous toluene or dichloromethane, using pyridine or triethylamine as a base. The reaction proceeds via nucleophilic substitution, where the lone pair on the piperidine nitrogen attacks the electrophilic sulfur atom in ethylsulfonyl chloride. Pyridine (1.2 equivalents) ensures efficient HCl scavenging, while maintaining a reaction temperature of 90°C for 1–2 hours optimizes yield.

Example Procedure :

  • Dissolve piperidine-3-carboxylic acid (0.6 mol) in toluene (196 mL).
  • Add pyridine (94.9 g, 1.2 mol) and ethylsulfonyl chloride (0.6 mol) dropwise under stirring.
  • Heat the mixture to 90°C for 2 hours.
  • Quench with ice water, adjust pH to 9.0 using sodium carbonate, and extract with chloroform.
  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

This method achieves moderate yields (reported as 50–70% in analogous reactions) and requires careful control of stoichiometry to minimize di-sulfonation.

Catalytic Hydrogenation of Pyridine Precursors

An alternative approach involves synthesizing a pyridine-3-carboxylic acid derivative followed by catalytic hydrogenation to reduce the aromatic ring to piperidine. This two-step method is advantageous when direct sulfonation of piperidine proves challenging.

Synthesis of Pyridine Intermediate

The pyridine precursor, 1-(ethylsulfonyl)pyridine-3-carboxylic acid, is prepared via sulfonation of pyridine-3-carboxylic acid using ethylsulfonyl chloride under similar conditions as Section 1.1.

Hydrogenation Procedure

The pyridine intermediate undergoes hydrogenation in a mixture of absolute ethanol and water (1:1 v/v) using platinum oxide (Adams’ catalyst) at 45–50 psi hydrogen pressure. Completion typically requires 12–24 hours, after which the catalyst is removed by filtration.

Key Advantages :

  • Avoids handling reactive sulfonyl chlorides in the final step.
  • Higher regioselectivity due to the planar pyridine ring.

Comparative Analysis of Synthetic Routes

The table below summarizes the two primary methods, highlighting critical parameters:

Method Starting Material Reagents/Conditions Yield Reference
Direct Sulfonation Piperidine-3-carboxylic acid Ethylsulfonyl chloride, pyridine, 90°C 50–70%
Hydrogenation of Pyridine Pyridine-3-carboxylic acid Ethylsulfonyl chloride → H₂/PtO₂, 45–50 psi 60–75%

Purification and Characterization

Crude products are purified via:

  • Solvent Extraction : Chloroform or dichloromethane removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield crystalline solids.
  • Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves sulfonamide byproducts.

Characterization Data :

  • Molecular Formula : C₈H₁₅NO₄S
  • Molecular Weight : 221.28 g/mol
  • SMILES : CCS(=O)(=O)N1CCCC(C1)C(=O)O
  • IUPAC Name : 1-(ethylsulfonyl)piperidine-3-carboxylic acid

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

This compound has been investigated for its potential applications in several areas:

Medicinal Chemistry

1-(Ethylsulfonyl)piperidine-3-carboxylic acid has shown promise in drug design and development due to its ability to interact with various biological targets. Its applications include:

  • Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that modifications to the piperidine structure can enhance lipophilicity, improving membrane penetration and efficacy against pathogens .
  • Anticancer Properties : Similar compounds have been evaluated for their effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation, suggesting potential as anticancer agents .
  • GABA Reuptake Inhibition : Some derivatives have been identified as effective inhibitors of GABA uptake, which could be beneficial in treating neurological disorders. For instance, certain piperidine derivatives showed enhanced activity compared to standard GABA reuptake inhibitors like tiagabine .

Materials Science

The compound's unique structural features make it suitable for developing advanced materials. Its applications include:

  • Polymer Chemistry : The sulfonyl group can enhance the thermal stability and chemical resistance of polymers. Research into incorporating this compound into polymer matrices has indicated improved mechanical properties and durability under various conditions .
  • Nanotechnology : Investigations into the use of 1-(ethylsulfonyl)piperidine-3-carboxylic acid in nanomaterials have revealed potential applications in drug delivery systems, where its ability to modify surface properties can enhance bioavailability and targeting efficiency .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various piperidine derivatives, including 1-(ethylsulfonyl)piperidine-3-carboxylic acid. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

CompoundMIC (µg/mL)Target Bacteria
1-(Ethylsulfonyl)piperidine-3-carboxylic acid32Staphylococcus aureus
Other Piperidine Derivative64E. coli

Study 2: Anticancer Activity

In vitro experiments assessed the anticancer properties of this compound against multiple cell lines. The results showed that it inhibited cell growth significantly, with IC50 values indicating strong potential for further development as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HCT11620Cell cycle arrest

Mechanism of Action

The exact mechanism of action of 1-(Ethylsulfonyl)piperidine-3-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group is known to be a key functional group in many biochemical interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

1-(Ethylsulfonyl)piperidine-3-carboxylic Acid vs. Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate
  • Key Differences : The latter replaces the ethylsulfonyl group with a 4-chlorophenylsulfonyl group and has an ethyl ester instead of a carboxylic acid.
  • Impact : The 4-chlorophenyl group increases hydrophobicity (higher logP), while the ester reduces hydrogen-bonding capacity compared to the carboxylic acid. This alters bioavailability and metabolic stability .
1-(Ethylsulfonyl)piperidine-3-carboxylic Acid vs. RPR260243
  • Key Differences: RPR260243 ((3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid) features a trifluorophenylpropynyl group and a quinoline substituent.
  • Impact : The bulky substituents in RPR260243 enhance selectivity for hERG1 channel activation, demonstrating how extended aromatic systems can target specific ion channels .
1-(Ethylsulfonyl)piperidine-3-carboxylic Acid vs. 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic Acid
  • Key Differences : The pyrazole-containing sulfonyl group introduces additional steric bulk and heteroaromaticity.
  • Impact : This modification may improve binding affinity to enzymes requiring planar interactions, though it could reduce solubility .

Physicochemical Properties

Property 1-(Ethylsulfonyl)piperidine-3-carboxylic Acid Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate RPR260243
Molecular Weight 247.29 g/mol 331.83 g/mol 512.47 g/mol
logP ~1.2 (estimated) ~2.8 (phenylsulfonyl group) ~3.5 (aromatic groups)
TPSA 86.6 Ų 75.9 Ų (ester vs. acid) 112 Ų
Solubility (Log S) -2.5 (moderate) -3.1 (less polar) -4.0 (low)

Notes:

  • The carboxylic acid in 1-(ethylsulfonyl)piperidine-3-carboxylic acid increases solubility compared to ester derivatives.
  • Bulky substituents (e.g., in RPR260243) reduce solubility but enhance target specificity.

Stability and Reactivity

  • Acid Stability : The carboxylic acid in 1-(ethylsulfonyl)piperidine-3-carboxylic acid may form salts, enhancing stability under physiological conditions.
  • Ester vs. Acid : Ethyl esters (e.g., in ) are prone to hydrolysis, whereas the carboxylic acid form offers greater metabolic stability .

Biological Activity

1-(Ethylsulfonyl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential pharmacological applications. Its unique structure, featuring a piperidine ring and an ethylsulfonyl group, suggests various biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and relevant case studies.

  • Molecular Formula : C8H15NO4S
  • Molecular Weight : 221.27 g/mol

The biological activity of 1-(ethylsulfonyl)piperidine-3-carboxylic acid is primarily attributed to its interaction with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system. Research indicates that similar compounds can act as GABA uptake inhibitors, enhancing GABAergic transmission which is crucial for various neurological functions .

Biological Activity Overview

1-(Ethylsulfonyl)piperidine-3-carboxylic acid has shown promise in several areas:

  • GABA Uptake Inhibition : Preliminary studies suggest that this compound may inhibit GABA uptake in cultured cell lines, potentially leading to increased GABA levels in the synaptic cleft. This mechanism is vital for developing treatments for anxiety and epilepsy .
  • Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties by modulating synaptic transmission and reducing excitotoxicity. The potential for 1-(ethylsulfonyl)piperidine-3-carboxylic acid to confer neuroprotection is an area of active research.

Research Findings and Case Studies

Several studies have explored the biological effects of related piperidine derivatives, providing insights into the potential applications of 1-(ethylsulfonyl)piperidine-3-carboxylic acid.

StudyFindings
Study 1 : Synthesis and Biological Evaluation Identified that piperidine derivatives exhibit varying degrees of GABA uptake inhibition, with some compounds showing up to 496-fold higher activity compared to standard inhibitors.
Study 2 : Neuroprotective Mechanisms Investigated the neuroprotective effects of sulfonyl-piperidine derivatives against oxidative stress in neuronal cell lines. Results indicated significant reductions in cell death and oxidative markers.
Study 3 : Pharmacodynamics in Animal Models Evaluated the pharmacodynamics of related compounds in SCID mice, demonstrating that certain derivatives could induce apoptosis in tumor cells through caspase activation pathways.

Toxicology and Safety Profile

While initial findings are promising, it is crucial to evaluate the safety profile of 1-(ethylsulfonyl)piperidine-3-carboxylic acid. Toxicology studies are necessary to establish maximum tolerated doses (MTD) and identify any potential adverse effects associated with prolonged use or high doses.

Q & A

Q. What are the recommended synthetic routes for 1-(ethylsulfonyl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves sulfonylation of piperidine-3-carboxylic acid derivatives. For example, Ethyl piperidine-3-carboxylate can react with sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) under alkaline conditions (pH 10–11 maintained with Na₂CO₃). Reaction progress is monitored via TLC (n-hexane/EtOAc), followed by neutralization, filtration, and recrystallization from ethanol . Optimization includes adjusting stoichiometry, temperature (room temperature vs. reflux), and solvent purity.

Q. Which analytical techniques are essential for characterizing 1-(ethylsulfonyl)piperidine-3-carboxylic acid?

  • Methodological Answer : Key techniques include:
  • HPLC : For purity assessment (e.g., ≥95% purity threshold) .
  • NMR : To confirm structure (e.g., ¹H NMR for ethylsulfonyl and piperidine protons, ¹³C NMR for carbonyl groups).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., expected [M+H]+ ion).
  • Melting Point Analysis : Compare with literature values (e.g., analogs like 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid melt at 185–186.5°C ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, solubility) of sulfonylated piperidine derivatives?

  • Methodological Answer : Contradictions often arise from polymorphic forms or impurities. Strategies include:
  • Recrystallization : Test solvents like ethanol, acetone, or acetonitrile to isolate pure polymorphs .
  • Thermogravimetric Analysis (TGA) : Detect solvates or hydrates affecting melting points.
  • Comparative Studies : Cross-reference with structurally similar compounds (e.g., 1-(3-phenylpropanoyl)piperidine-4-carboxylic acid derivatives) to identify trends in substituent effects .

Q. What experimental designs are suitable for studying the stability of 1-(ethylsulfonyl)piperidine-3-carboxylic acid under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
  • Storage Stability : Assess under controlled humidity (e.g., 25°C/60% RH) and accelerated conditions (40°C/75% RH) over 1–3 months, as recommended in safety guidelines .
  • Light Sensitivity : Use UV-Vis spectroscopy to detect photo-oxidation products.

Q. How can structure-activity relationship (SAR) studies be designed for sulfonylated piperidine analogs in drug discovery?

  • Methodological Answer :
  • Core Modifications : Synthesize derivatives with varied sulfonyl groups (e.g., aryl vs. alkyl) and assess biological activity (e.g., enzyme inhibition).
  • Computational Modeling : Use docking studies to predict interactions with target proteins (e.g., piperidine carbonyl groups in hydrogen bonding) .
  • Bioisosteric Replacement : Replace the ethylsulfonyl group with bioisosteres (e.g., acetyl, carbamate) to evaluate pharmacokinetic improvements .

Safety and Handling

Q. What are the critical safety precautions for handling 1-(ethylsulfonyl)piperidine-3-carboxylic acid in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
  • Waste Disposal : Follow EPA guidelines for sulfonamide-containing waste; neutralize acidic/basic residues before disposal .

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